molecular formula C19H30O2 B11751427 (1S,3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,5aH,6H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol

(1S,3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,5aH,6H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol

Cat. No.: B11751427
M. Wt: 290.4 g/mol
InChI Key: RZFGPAMUAXASRE-JBDJBKRMSA-N
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Description

The compound (1S,3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,5aH,6H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their intricate ring systems and potential biological activities. This compound features multiple chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,5aH,6H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol typically involves multi-step organic synthesis. The process begins with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of hydroxyl groups at specific positions. Key steps may include:

    Cyclization reactions: to form the core structure.

    Hydroxylation reactions: to introduce hydroxyl groups.

    Chiral resolution: to obtain the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms .

Biology

In biological research, this compound may be investigated for its potential bioactivity . Compounds with similar structures have shown antimicrobial and anti-inflammatory properties, making this compound a candidate for further exploration.

Medicine

In medicine, derivatives of cyclopenta[a]phenanthrene have been studied for their potential therapeutic effects . This compound could be explored for its pharmacological properties and potential use in drug development.

Industry

In industry, this compound may be used in the development of specialty chemicals and materials . Its unique structure could impart desirable properties to polymers and other materials.

Mechanism of Action

The mechanism of action of (1S,3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,5aH,6H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors , modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[a]phenanthrene derivatives: Compounds with similar core structures but different functional groups.

    Steroids: Compounds with similar ring systems but different substituents.

Uniqueness

What sets this compound apart is its specific stereochemistry and functional groups

Conclusion

(1S,3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,5aH,6H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol is a fascinating compound with a complex structure and diverse potential applications

Properties

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-17,20-21H,3-6,8,10-11H2,1-2H3/t12?,13-,14+,15+,16+,17+,18+,19+/m1/s1

InChI Key

RZFGPAMUAXASRE-JBDJBKRMSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4[C@@]3(C=C[C@H](C4)O)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(C=CC(C4)O)C

Origin of Product

United States

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